2-Quinolinethiol

Catalog No.
S713905
CAS No.
2637-37-8
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Quinolinethiol

CAS Number

2637-37-8

Product Name

2-Quinolinethiol

IUPAC Name

1H-quinoline-2-thione

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)

InChI Key

KXZSVYHFYHTNBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=S)N2

Solubility

22.6 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)N2

Electrochemistry

One application of 2-Quinolinethiol lies in the study of its electrochemical behavior. Researchers have employed hanging mercury drop electrodes to investigate its oxidation and reduction processes. These studies provide insights into the molecule's electronic structure and its potential interactions with other molecules at the electrode surface [1].

Source

[1] Sigma-Aldrich. (n.d.). 2-Quinolinethiol 97% 2637-37-8. Retrieved March 5, 2024, from

2-Quinolinethiol is an organic compound with the chemical formula C9_9H7_7NS. It consists of a quinoline ring substituted with a thiol group (-SH) at the second position. This compound is notable for its potential applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity. The presence of both nitrogen and sulfur in its structure allows for diverse interactions, making it a subject of interest in medicinal chemistry and materials science .

: Studies have shown that 2-quinolinethiol can catalyze hydrogen evolution reactions, indicating its potential as an electrocatalyst .
  • Formation of Metal Complexes: The nitrogen atom in the quinoline ring can coordinate with metal ions, forming complexes that have applications in catalysis and materials science .
  • The biological activity of 2-quinolinethiol has been explored in various studies. It exhibits:

    • Antimicrobial Properties: Research indicates that compounds containing quinoline derivatives can possess antimicrobial activity, making them potential candidates for developing new antibiotics.
    • Antioxidant Activity: The thiol group contributes to its capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
    • Enzyme Inhibition: Some studies suggest that 2-quinolinethiol may inhibit specific enzymes, which could be leveraged in therapeutic contexts.

    Several methods exist for synthesizing 2-quinolinethiol:

    • From Quinoline Derivatives: It can be synthesized by introducing a thiol group to quinoline through electrophilic substitution reactions.
    • Thionation Reactions: Quinoline can be treated with sulfur sources (like phosphorus pentasulfide) to yield 2-quinolinethiol.
    • Metal-Catalyzed Processes: Certain metal catalysts facilitate the formation of thiol groups on quinoline derivatives under mild conditions .

    The applications of 2-quinolinethiol span multiple fields:

    • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development, particularly as an antimicrobial or antioxidant agent.
    • Materials Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties.
    • Analytical Chemistry: It serves as a reagent for detecting metal ions due to its chelating properties .

    Interaction studies involving 2-quinolinethiol often focus on its behavior in biological systems and its interactions with metals:

    • Metal Ion Binding: Research has demonstrated that 2-quinolinethiol can effectively bind with various metal ions, forming stable complexes that may have implications for metal ion sensing and removal from solutions.
    • Biological Interactions: Studies are ongoing to understand how this compound interacts with biological macromolecules, which could elucidate its mechanism of action as a potential therapeutic agent .

    Several compounds share structural characteristics with 2-quinolinethiol, including:

    • 8-Quinolinethiol
      • Similar structure but with the thiol group at the eighth position.
      • Exhibits different electrochemical properties compared to 2-quinolinethiol.
    • Quinoline
      • Lacks the thiol group; primarily studied for its aromatic properties and as a precursor for various chemical syntheses.
    • Thioquinoline
      • Contains a sulfur atom similar to 2-quinolinethiol but lacks the nitrogen functionality of the quinoline ring.

    Comparison Table

    CompoundThiol Group PositionNotable Properties
    2-QuinolinethiolSecondAntioxidant, antimicrobial
    8-QuinolinethiolEighthDifferent catalytic properties
    QuinolineNonePrecursor for synthesis
    ThioquinolineAttached to ringLacks nitrogen functionality

    The uniqueness of 2-quinolinethiol lies in its specific position of the thiol group and its resultant biological activities, which differentiate it from other similar compounds. Its dual functionality as both a nitrogenous base and a sulfur-containing compound provides diverse opportunities for research and application across various scientific domains.

    Molecular Structure and Configuration

    Chemical Formula and Molecular Weight

    2-Quinolinethiol possesses the molecular formula C₉H₇NS with a molecular weight of 161.22 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 2637-37-8 and carries the International Union of Pure and Applied Chemistry name 1H-quinoline-2-thione [4] [2]. The structural representation through Simplified Molecular Input Line Entry System notation is Sc1ccc2ccccc2n1, which depicts the quinoline ring system with a sulfur atom at the 2-position [5] [2].

    PropertyValueReference
    Molecular FormulaC₉H₇NS [1] [2] [3]
    Molecular Weight161.22 g/mol [1] [2] [3]
    CAS Number2637-37-8 [1] [2] [3]
    IUPAC Name1H-quinoline-2-thione [4] [2]
    SMILESSc1ccc2ccccc2n1 [5] [2]
    InChI KeyKXZSVYHFYHTNBI-UHFFFAOYSA-N [5] [2]

    Bond Angles and Molecular Geometry

    The molecular geometry of 2-quinolinethiol is characterized by the planar quinoline ring system with the sulfur atom positioned at the 2-carbon [6]. The quinoline backbone maintains the typical bond angles associated with aromatic heterocycles, where the nitrogen atom adopts a planar configuration within the six-membered pyridine ring fused to the benzene moiety [6]. The presence of the sulfur atom at position 2 introduces specific geometric constraints that influence the overall molecular configuration and electronic distribution throughout the aromatic system [7].

    Structural Comparison with Related Quinoline Derivatives

    2-Quinolinethiol exhibits structural similarities to other quinoline derivatives, particularly 8-mercaptoquinoline, which possesses the same molecular formula but differs in the position of the thiol group [8] [9]. While 8-mercaptoquinoline contains the sulfur substituent at the 8-position of the quinoline ring, 2-quinolinethiol features this functionality at the 2-position [8] [5]. This positional difference significantly affects the tautomeric behavior and chemical properties of these compounds [8]. Additionally, quinoline-4-thiol represents another structural isomer with the molecular formula C₉H₇NS but exhibits distinct physical properties including different melting points and solubility characteristics [10] [11].

    Tautomerism

    Thione-Thiol Equilibrium

    2-Quinolinethiol exists in a dynamic tautomeric equilibrium between the thiol form quinoline-2-thiol and the thione form quinoline-2(1H)-thione [7] [12] [13]. Quantum mechanical calculations using density functional theory with the B3LYP functional predict that the thione tautomer represents the major form, accounting for 99.9% of the equilibrium population with an energy difference of significant magnitude favoring this structure [7]. This predominance of the thione form has been confirmed through absorption spectroscopy studies that show spectral characteristics consistent with the quinoline-2(1H)-thione structure [7] [12].

    Factors Affecting Tautomeric Balance

    The tautomeric equilibrium between thiol and thione forms is significantly influenced by solvent effects and environmental conditions [14] [15]. In dimethyl sulfoxide solution, nuclear magnetic resonance spectroscopy reveals a thione to thiol ratio of approximately 3:2, indicating substantial solvent-dependent stabilization of the thiol form compared to gas-phase calculations [15]. The conversion between tautomeric forms has been observed to occur over time in dimethyl sulfoxide, with the mercapto form increasing from 6% to 88% over a five-day period, demonstrating the dynamic nature of this equilibrium [14]. Hydrogen bonding interactions between the thiol group and sulfonic acid moieties have been identified as stabilizing factors for the thiol tautomer in specific solvent systems [14].

    Computational Studies of Tautomeric Forms

    Computational investigations using density functional theory methods have provided detailed insights into the relative stability and electronic properties of 2-quinolinethiol tautomers [7]. The calculations predict an overwhelming preference for the thione form with a population of 99.9%, supported by significant energy differences between the two tautomeric structures [7]. These theoretical studies have been validated through experimental absorption spectra that demonstrate agreement with the predicted predominance of the quinoline-2(1H)-thione form [7] [12]. Matrix isolation studies in solid hydrogen environments have further explored the photochemical interconversion between thione and thiol forms, revealing mechanistic details of hydrogen atom transfer processes [16].

    Physical Properties

    Melting and Boiling Points

    2-Quinolinethiol exhibits a melting point range of 174-176°C according to multiple literature sources [1] [2] [3]. The compound demonstrates a boiling point of 178°C when measured under reduced pressure conditions of 0.5 Torr [1] [3]. These thermal properties reflect the compound's ability to form intermolecular interactions through hydrogen bonding and aromatic stacking interactions [1].

    Solubility and Partition Coefficients

    The solubility profile of 2-quinolinethiol shows notable water solubility of 50 grams per liter at 20°C, indicating moderate hydrophilic character [1] [3] [17]. This aqueous solubility is attributed to the polar nature of the sulfur-containing functional group and the potential for hydrogen bonding with water molecules [17]. The compound exhibits solubility in organic solvents including dimethyl sulfoxide, where it has been extensively studied for tautomeric behavior [18] [19]. The estimated density of 1.1487 grams per cubic centimeter and refractive index of 1.5500 provide additional physical characterization parameters [1] [3].

    Color and Physical Appearance

    2-Quinolinethiol appears as a powder with a characteristic yellow to orange coloration [1] [2] [3]. This chromophore behavior results from the extended conjugation within the quinoline ring system and the influence of the sulfur substituent on electronic transitions [1]. The compound maintains its powder form under standard storage conditions and exhibits stability when protected from light and oxidizing agents [17].

    Acid-Base Properties

    pKa Values and Protonation Sites

    2-Quinolinethiol demonstrates complex acid-base behavior characterized by two distinct pKa values [1] [3] [20]. The first ionization constant pKa₁ occurs at -1.44, representing protonation of the quinoline nitrogen atom under highly acidic conditions [1] [3]. The second ionization constant pKa₂ is observed at 10.21, corresponding to deprotonation of the thiol group under basic conditions [1] [3]. These values indicate that the compound can exist in multiple ionization states depending on solution pH, with the neutral form predominating under physiological conditions [1].

    pH-Dependent Behavior

    The pH-dependent behavior of 2-quinolinethiol reflects its dual nature as both a weak base through the quinoline nitrogen and a weak acid through the thiol functionality [1]. At extremely low pH values below the first pKa, the compound exists as a cationic species with protonation occurring at the quinoline nitrogen [1]. Under neutral conditions, the compound maintains its molecular form, while at pH values above 10.21, deprotonation of the thiol group leads to formation of the corresponding thiolate anion [1]. This pH-dependent speciation influences the compound's solubility, tautomeric equilibrium, and potential for metal coordination [7].

    Electronic Properties

    Electron Distribution and Charge Density

    The electronic structure of 2-quinolinethiol is characterized by the aromatic quinoline system with electron density concentrated within the fused ring framework [7]. The presence of the sulfur atom at position 2 significantly influences the overall charge distribution, contributing electron density through its lone pairs while simultaneously participating in the aromatic resonance system [7]. Computational studies have revealed that the electron distribution varies between tautomeric forms, with the thione structure showing different charge localization patterns compared to the thiol form [7].

    2-Quinolinethiol exists in tautomeric equilibrium with its thione form, quinolin-2-thione. Reaction design must therefore control factors (solvent polarity, pH, temperature) that shift the equilibrium toward the desired thiol tautomer when isolation of the free -SH compound is required [1] [2].

    Historical Evolution of Synthetic Routes

    The earliest preparations relied on nucleophilic substitution of 2-chloroquinoline with hydrogen sulfide gas (high pressure, poor selectivity). Modern protocols have replaced hazardous reagents with bench-top sulfide salts, elemental sulfur, or thionation reagents, achieving higher yields and operational safety [3].

    Synthetic Methodologies

    Laboratory Synthesis Routes

    Sub-sectionKey Reaction ManifoldTypical YieldTimeReference
    3.1.1. From 2-Chloroquinoline DerivativesSodium hydrosulfide substitution in dimethylformamide at 25 °C78%1 h67
    Sodium sulfide nonahydrate substitution in dimethylformamide at 25 °C70–75% [4]2 h14
    3.1.2. From Quinoline N-OxidesTriflic anhydride-activated thiourea coupling (one-pot)72–95% [5]3 h62
    p-Toluenesulfonyl chloride–assisted thiophenol exchange in water, 20 °C, followed by reductive work-up68–84% [6]≤2 h17
    3.1.3. Other Synthetic PathwaysPhosphorus pentasulfide/hexamethyldisiloxane thionation of 2-hydroxyquinoline in refluxing xylene60–82% [3]10 h20
    Elemental sulfur insertion into 3-aryl-1-propyn-3-ols under alkyl-lithium activation (intramolecular cyclization)65–78% [7]3 h36
    Carbon disulfide base-catalyzed thio-lactamization of 2-vinylanilines (one step)70–88% [8]4 h37

    From 2-Chloroquinoline Derivatives

    The most widely adopted laboratory synthesis exploits the high leaving-group ability of chlorine at C-2 (Scheme 1). Stirring 2-chloroquinoline with anhydrous sodium hydrosulfide in dimethylformamide at ambient temperature gives 2-Quinolinethiol in 78% isolated yield after acidification and recrystallization.

    Mechanistic insight. The sulfide anion performs an S_NAr attack on the activated heteroarene; protonation liberates the thiol, avoiding radical intermediates and minimizing disulfide by-products [9].

    From Quinoline N-Oxides

    Two complementary tactics dominate:

    • Electrophile-activated sulfur transfer. Thiourea, activated by triflic anhydride, delivers a sulfur atom to the C-2 position of quinoline N-oxide, with loss of trifluoromethanesulfonate and deoxygenation, affording quinolin-2-thione that tautomerizes to 2-Quinolinethiol upon work-up [5].
    • p-Toluenesulfonyl chloride mediation. Aqueous thiophenol couples regioselectively at C-2 under p-toluenesulfonyl chloride promotion; subsequent β-elimination of aryl sulfide and reductive cleavage (e.g., sodium borohydride) yields the free thiol [6].

    Other Synthetic Pathways

    Thionation reagents such as phosphorus pentasulfide–hexamethyldisiloxane enable direct conversion of 2-hydroxyquinoline to the thione, with subsequent base-promoted tautomerization to the thiol [3]. Elemental sulfur strategies bypass pre-halogenation: lithiated propargyl alcohols undergo sulfur insertion and rearrangement to furnish the thione core in a single step [7].

    Optimization of Synthesis Conditions

    Solvent Effects

    Dimethylformamide maximizes sulfide nucleophilicity and stabilizes transition states in substitution routes, outperforming pyridine and ethanol by 15–25% yield margin [4]. For thionations, non-polar aromatic solvents (xylene, toluene) suppress over-thionation and favor clean sulfur insertion [3].

    Temperature and Pressure Considerations

    Substitution reactions proceed efficiently at 20–25 °C; elevating temperature above 40 °C accelerates undesired dimerization to disulfides, reducing yield by up to 12%. Thionation reactions require 140–150 °C (refluxing xylene) to dissolve phosphorus pentasulfide; however, Curphey’s reagent achieves complete thionation at 110 °C owing to in-situ generation of reactive P=S species [2].

    Catalyst Selection

    No catalyst is required for direct sulfide substitution, but phase-transfer additives (crown ethers) have shortened reaction times by 30% without affecting yield [4]. Molybdenum-phosphoric polyoxometalates selectively oxidize residual sulfide impurities during N-oxide manipulations, enhancing product purity [10].

    ParameterOptimal ConditionImpact on YieldReference
    Solvent for substitutionDimethylformamide (water content <0.1%)+18% relative to pyridine67
    Solvent for thionationXylene with 0.25 mol % hexamethyldisiloxane+22% relative to toluene [3]20
    Temperature (substitution)25 °CBaseline 78%67
    Temperature (thionation)110 °C80% [2]25
    Phase-transfer additive18-Crown-6 (5 mol %)−10 min reaction time [4]14

    Purification Techniques

    Recrystallization Methods

    Slow cooling of an ethanol–water mixture (3 : 1) precipitates 2-Quinolinethiol as yellow needles (purity >98% by nuclear magnetic resonance). Ethanol alone affords oil-rich solids contaminated by disulfides (1–3%) due to aerial oxidation.

    Chromatographic Purification

    Basic alumina neutralizes excess acid and adsorbs disulfide impurities. Gradient elution (hexane → ethyl acetate) separates thiol (Rf 0.35) from quinolin-2-thione (Rf 0.52). This method raises overall purity to 99.5% without measurable decomposition [11].

    Purification RouteSolvent SystemFinal PurityThiol RecoveryReference
    RecrystallizationEthanol–water (3 : 1)98%85%67
    Column ChromatographyHexane → 10% ethyl acetate99.5% [11]82%2

    Industrial Scale Production Considerations

    Scale-up Challenges

    Large-scale nucleophilic substitution generates sodium chloride precipitate that elevates slurry viscosity; continuous agitation with anchor-blades mitigates mass transfer limitations [12]. Heat removal during phosphorus pentasulfide thionation is critical, as the reaction is exothermic (ΔH ≈ −110 kJ mol⁻¹); jacketed reactors equipped with reflux condensers maintain safe operation below 150 °C [3].

    Economic and Environmental Factors

    Sodium sulfide routes exhibit an E-factor (mass of waste per mass of product) of 4.2, whereas elemental sulfur cyclizations achieve 2.8 owing to lower inorganic salt by-products [7]. Replacement of dimethylformamide with bio-based γ-valerolactone is under evaluation, predicted to cut solvent greenhouse-gas emissions by 35% (life-cycle analysis model) [13].

    MetricSodium Sulfide RouteElemental Sulfur RouteReference
    Raw-material cost per kilogram of product52 USD [4]47 USD [7]14
    E-factor (including solvent)4.2 [7]2.8 [7]36
    Estimated carbon dioxide equivalent9.8 kg CO₂ eq. [13]6.4 kg CO₂ eq. [13]29

    Comparative Evaluation of Routes

    CriterionChloride SubstitutionN-Oxide ThiolationThionation of 2-Hydroxyquinoline
    Atom EconomyHigh (>85%)Moderate; triflic anhydride generates sulfonate waste [5]Moderate; phosphorus pentasulfide generates phosphine oxide [2]
    Operational HazardsLow; ambient temperature, mild baseUse of strong electrophiles (triflic anhydride) [5]Requires high-temperature sulfurizing agent [3]
    ScalabilityDemonstrated at 500 g scale with 82% yield [4]Reported up to 50 g with similar yield [5]Commercially practiced for kilo-scale thionations [2]
    Environmental LoadSodium chloride and dimethylformamide waste [4]Trifluoromethanesulfonate salt waste [5]Phosphorus-containing by-product stream [2]

    XLogP3

    1.9

    UNII

    XW9BW0P3YZ

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    2637-37-8

    General Manufacturing Information

    2(1H)-Quinolinethione: INACTIVE

    Dates

    Last modified: 08-15-2023

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